5-Ethyl-4-phenyl-1,3-thiazol-2-amine
Overview
Description
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with an ethyl group at the 5-position and a phenyl group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine are currently unknown. Thiazole derivatives, however, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The compound has a molecular weight of 204.3 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to be stable compounds .
Dosage Effects in Animal Models
Thiazoles have been found to exhibit various effects at different dosages in animal models .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazoles are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine can be achieved through several methods. One common method involves the reaction of arylketones with thiourea in the presence of iodine as a catalyst. The reaction mixture is heated for several hours to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is susceptible to electrophilic substitution reactions due to the electron-donating effect of the ethyl group.
Nucleophilic Substitution: The C-2 position can undergo nucleophilic substitution reactions, often involving the amine group.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are used, often under basic conditions to facilitate the reaction.
Major Products Formed
Electrophilic Substitution: Products include halogenated thiazoles and nitrothiazoles.
Nucleophilic Substitution: Products include N-alkylated and N-acylated thiazoles.
Scientific Research Applications
5-Ethyl-4-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,3-thiazole-2-amine
- 5-Methyl-4-phenyl-1,3-thiazol-2-amine
- 5-Ethyl-4-(4-bromophenyl)-1,3-thiazol-2-amine
Uniqueness
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is unique due to the presence of both an ethyl group at the 5-position and a phenyl group at the 4-position, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFDVPXYBZEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187776 | |
Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34176-47-1 | |
Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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